molecular formula C6H7ClF2N2O3S B2365555 1-(difluoromethyl)-5-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride CAS No. 1856099-43-8

1-(difluoromethyl)-5-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B2365555
CAS No.: 1856099-43-8
M. Wt: 260.64
InChI Key: HYAJDCXARJAKHP-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-5-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of a difluoromethyl group, a methoxymethyl group, and a sulfonyl chloride group attached to a pyrazole ring. These functional groups contribute to its reactivity and versatility in various chemical reactions.

Chemical Reactions Analysis

1-(Difluoromethyl)-5-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride undergoes a variety of chemical reactions, including:

Common reagents used in these reactions include TMS-CF2H for difluoromethylation and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Difluoromethyl)-5-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride has found applications in several scientific fields:

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-5-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride involves its interaction with molecular targets through its functional groups. The difluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, while the sulfonyl chloride group can form covalent bonds with nucleophilic sites on target molecules. These interactions can modulate the activity of enzymes, receptors, and other biological targets, leading to various biological effects .

Comparison with Similar Compounds

1-(Difluoromethyl)-5-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride can be compared with other difluoromethylated compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which provides a distinct reactivity profile and a wide range of applications.

Properties

IUPAC Name

1-(difluoromethyl)-5-(methoxymethyl)pyrazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClF2N2O3S/c1-14-3-4-5(15(7,12)13)2-10-11(4)6(8)9/h2,6H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYAJDCXARJAKHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=NN1C(F)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClF2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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